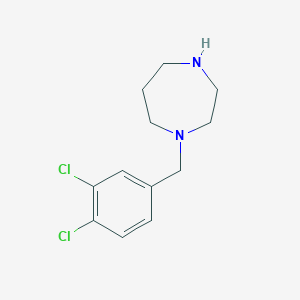

1-(3,4-Dichlorobenzyl)-1,4-diazepane

Descripción

Significance of Privileged Chemical Scaffolds in Rational Drug Design and Discovery

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. This concept, first introduced in the late 1980s, has become a fundamental principle in rational drug design. The utility of privileged structures lies in their ability to serve as versatile starting points for creating libraries of compounds, thereby increasing the efficiency of the drug discovery process.

These scaffolds typically possess favorable physicochemical properties, such as high chemical stability and compatibility with biological systems. Their structures are amenable to chemical modification, allowing for the fine-tuning of activity and selectivity towards specific targets. By decorating a privileged core with various functional groups, chemists can explore a vast chemical space and optimize structure-activity relationships (SAR) to develop potent and selective drug candidates.

Overview of the 1,4-Diazepane Ring System within Heterocyclic Chemistry

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This saturated heterocyclic system is a key structural motif in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. The conformational flexibility of the seven-membered ring allows diazepane derivatives to adopt various three-dimensional shapes, enabling them to interact with a diverse array of biological macromolecules.

Derivatives of the 1,4-diazepane scaffold have been investigated for a wide range of therapeutic applications, including as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents. researchgate.netsemanticscholar.org The clinical success of drugs based on the related benzodiazepine (B76468) structure has spurred extensive research into other diazepine (B8756704) and diazepane analogues, solidifying their status as important pharmacophores in medicinal chemistry. nih.govnih.gov

Contextualization of 1-(3,4-Dichlorobenzyl)-1,4-diazepane within the Broader Diazepane Landscape

The 3,4-dichlorobenzyl moiety is a common substituent in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of parent molecules. However, its specific contribution within the context of the this compound structure has not been explicitly documented. The compound is commercially available from various chemical suppliers, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules. Without dedicated research studies, its role and significance within the broader landscape of bioactive diazepanes remain speculative. It represents a molecule whose potential biological activities and therapeutic applications are yet to be explored and reported in peer-reviewed scientific literature.

Below are the basic physicochemical properties available for the compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ |

| Molecular Weight | 245.15 g/mol |

| CAS Number | 78251-53-3 |

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVGPMNPNODFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations of Biological Activities of 1,4 Diazepane Compounds in Research Models

In Vitro Screening Methodologies for Biological Activity

Initial evaluation of 1,4-diazepane derivatives involves a suite of in vitro screening methods designed to identify and characterize their biological effects in a controlled, non-living environment. These techniques are crucial for preliminary assessment before advancing to more complex models.

Cell-based assays are fundamental in determining the biological activity of novel 1,4-diazepane compounds. These assays use living cells to assess a compound's effect on cellular processes, such as viability, proliferation, and cytotoxicity. For instance, the cytotoxic activities of newly synthesized diazepane derivatives have been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and HeLa cells. nih.govmdpi.comresearchgate.net One common method is the Sulforhodamine B (SRB) assay, which is used to measure drug-induced cytotoxicity and cell proliferation. mdpi.com Such studies have been used to determine the half-maximal inhibitory concentration (IC₅₀) values, indicating the compound's potency in inhibiting cell growth. mdpi.com For example, a series of novel benzo[b] nih.govdiazepines were assessed for their cytotoxic impact, revealing that many of the compounds possessed noteworthy activity against the screened cell lines. mdpi.com These assays are critical for establishing a compound's initial biological profile and therapeutic potential. nih.gov

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds, a technique well-suited for the diverse derivatives of the 1,4-diazepane scaffold. unchainedlabs.com HTS enables researchers to systematically explore a wide range of variables and test numerous compound combinations to quickly identify "hits"—compounds that exhibit a desired biological activity. unchainedlabs.com This approach is particularly valuable in the discovery phase of research, where a specific biological transformation or target interaction is sought but not yet known. unchainedlabs.com By automating the screening process, HTS makes it feasible to test thousands of diazepane derivatives for their potential to interact with specific enzymes, receptors, or cellular pathways, thereby accelerating the identification of lead compounds for further development. unchainedlabs.com

Modulation of Specific Biological Targets

Following initial screening, research focuses on how 1,4-diazepane compounds interact with specific molecular targets to exert their biological effects. This includes studying their ability to inhibit enzymes, bind to receptors, or interfere with transport systems.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comscienceopen.com The Mpro is a cysteine protease with a catalytic dyad composed of Cys145 and His41 located in a cleft between the enzyme's domains. mdpi.com

Research has identified 1,4-diazepane derivatives as potent inhibitors of SARS-CoV-2 Mpro. nih.gov The diazepane core serves as a scaffold, and substituents at its nitrogen atoms can be optimized to interact with key pockets of the enzyme's binding site. nih.gov For instance, a dichlorophenyl group can interact with the S2 pocket of the Mpro active site through π–π stacking interactions with the side chain of the amino acid Histidine 41 (H41). nih.gov By optimizing the substituents that fit into the S1, S2, and S4 pockets of the enzyme, the binding affinity of the diazepane series has been significantly enhanced. nih.gov Crystallographic analysis of these compounds bound to Mpro has provided a rational basis for their increased binding affinity and inhibitory activity. nih.gov

Table 1: Interaction of Diazepane Scaffolds with SARS-CoV-2 Mpro Binding Pockets

| Diazepane Substituent | Target Mpro Pocket | Type of Interaction | Key Amino Acid Residue |

|---|---|---|---|

| 3-pyridine derivative | S1 | Hydrogen Bond | H163 |

| Dichlorophenyl group | S2 | π–π Stacking | H41 |

This interactive table is based on findings from crystallographic analysis of diazepane inhibitors bound to Mpro. nih.gov

Sigma receptors (σR), comprising σ1 and σ2 subtypes, are a class of proteins found in the central nervous system and peripheral tissues. nih.gov They are implicated in neurodegenerative disorders, amnesia, and other CNS conditions, making them an important target for therapeutic agents. nih.gov A number of 1,4-diazepane derivatives have been synthesized and evaluated as ligands for these receptors. nih.gov

Binding affinity studies are conducted to determine the Ki value, or inhibition constant, which quantifies how tightly a ligand binds to a receptor. These assays typically use radioligands, such as ³H-pentazocine for σ1R and [³H]DTG for σ2R, in competition with the test compound. nih.gov Studies on a series of diazepane-containing derivatives revealed high affinity for sigma receptors, with some compounds showing nanomolar affinity for the σ1 subtype. nih.govmdpi.com The benzofuran (B130515) and quinoline-substituted diazepane derivatives, in particular, demonstrated the highest affinity for σR. nih.gov

Table 2: Sigma Receptor Binding Affinities of Representative Diazepane Derivatives

| Compound | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|

| Benzofurane Derivative 2c | 16.8 | 134.8 |

| Benzofurane Derivative 3c | 29.5 | 162.7 |

| Quinoline (B57606) Derivative 2d | 24.5 | 102.3 |

This interactive table presents data from competitive binding assays for select diazepane derivatives. nih.gov

Multidrug resistance (MDR) in bacteria is a major public health concern, often driven by the overexpression of efflux pumps that expel antibiotics from the cell. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. unifi.it

Research into the 1,4-diazepane analog, 1-benzyl-1,4-diazepane (B1296151) (1-BD), has demonstrated its action as an EPI in Escherichia coli. unifi.itnih.govpasteur.fr Studies were conducted on E. coli strains that overexpress the AcrAB and AcrEF efflux pumps, which belong to the Resistance-Nodulation-Cell Division (RND) family. nih.gov The findings showed that 1-BD decreases the minimal inhibitory concentration (MIC) of antibiotics like levofloxacin (B1675101) and increases the intracellular accumulation of ethidium (B1194527) bromide, a known efflux pump substrate. unifi.itnih.gov This activity was not observed in a strain lacking the acrAB gene, confirming that the effect is dependent on the efflux pump. nih.gov The mechanism of 1-BD appears to be mixed; it not only increases membrane permeability but also decreases the transcription of the acrAB gene. unifi.itnih.gov

Table 3: Effect of 1-benzyl-1,4-diazepane (1-BD) on Levofloxacin MIC in E. coli

| E. coli Strain | Efflux Pump Status | Levofloxacin MIC (μg/mL) without 1-BD | Levofloxacin MIC (μg/mL) with 1-BD | Fold Decrease in MIC |

|---|---|---|---|---|

| AG100 | Wild Type | 0.25 | 0.06 | 4 |

| AG100A | Overexpressing AcrAB | 4 | 0.5 | 8 |

This interactive table is based on data from microdilution assays investigating the antibiotic potentiating effect of 1-BD. nih.gov

Ligand Activity against Chemokine Receptors

The 1,4-diazepane structure has been identified as a promising scaffold for the development of modulators for chemokine receptors. These receptors are critical in regulating immune cell migration and are implicated in inflammatory diseases, autoimmune disorders, and viral infections. Research into diazepan derivatives has indicated their potential as antagonists for several key chemokine receptors, including CCR2, CCR5, and CCR3. The development of such antagonists is a key area of interest for creating new therapeutic agents to treat inflammatory conditions.

Inhibitory Activity against LFA-1

The 1,4-diazepane core has been successfully utilized to develop potent antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govdoi.orgnih.gov LFA-1 is an integrin that plays a crucial role in the adhesion and activation of T-cells by interacting with Intercellular Adhesion Molecule-1 (ICAM-1). doi.org Inhibiting this interaction is a therapeutic strategy for autoimmune and inflammatory diseases.

Through the use of a scaffold-based combinatorial library, researchers have identified 1,4-diazepane-2-ones as a novel class of LFA-1 antagonists. doi.orgnih.gov Initial screening and subsequent optimization led to the discovery of high-affinity antagonists of the LFA-1/ICAM-1 interaction. doi.orgnih.gov Similarly, 1,4-diazepane-2,5-diones have also been identified as a new class of potent LFA-1 inhibitors. nih.gov

Detailed findings from this research are presented below:

Table 1: Inhibitory Activity of 1,4-Diazepane-2-one Derivatives against LFA-1/ICAM-1 Interaction| Compound | Structure | IC50 (nM) |

|---|---|---|

| 18d | 1,4-Diazepane-2-one derivative | 110 doi.orgnih.gov |

| 18e | 1,4-Diazepane-2-one derivative | 70 doi.orgnih.gov |

Broad-Spectrum Biological Activity Assessments in vitro

Derivatives of the 1,4-diazepane and the related 1,4-diazepine core have been evaluated in vitro for a wide range of biological activities, demonstrating the versatility of this chemical scaffold. semanticscholar.orgnih.gov

Antiparasitic Research

The 1,4-diazepine heterocyclic system has been associated with potential antiparasitic effects, including anthelmintic activity. semanticscholar.orgnih.gov More specifically, research into related benzodiazepine (B76468) structures has identified activity against protozoan parasites. A study focusing on 1,5-dihydro-2H-benzo[b] nih.govias.ac.indiazepine-2,4(3H)-diones identified compounds with inhibitory activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The initial hit compound from this research demonstrated a pIC50 of 6.0 against the parasite. nih.gov

Antimicrobial Research

Several studies have confirmed the antimicrobial potential of novel compounds containing the 1,4-diazepine ring. In one study, newly synthesized 1H-1,4-diazepine derivatives containing a pyrazolopyrimidinone (B8486647) moiety were screened for their antibacterial and antifungal activities. ias.ac.in These compounds were tested against the bacteria Staphylococcus aureus and Klebsiella pneumoniae, as well as the fungi Aspergillus niger and Candida albicans, using the cup-plate method. ias.ac.in Another investigation detailed the synthesis of novel 1,4-diazepines from β-diketones and β-ketoesters of 4-acetylaminobenzene sulphonyl chloride, which were subsequently evaluated for their antibacterial properties. ijrrr.com

Antiviral Research

The 1,4-diazepine scaffold is present in molecules that have been investigated for antiviral properties. semanticscholar.orgnih.gov Notably, derivatives have been explored for their potential as anti-HIV agents. semanticscholar.org For instance, Imidazo[1,5-g] nih.govias.ac.indiazepines were synthesized and evaluated as analogues of TIBO (Tetrahydroimidazo[4,5,1-jk] nih.govias.ac.in-benzodiazepin-2(1H)-one) derivatives, which are known non-nucleoside reverse transcriptase inhibitors. semanticscholar.org Furthermore, a novel compound featuring a diazaspiroalkane structure, which is related to diazepanes, demonstrated effective inhibition of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) replication in vitro. actanaturae.ru

Anticancer Research

The 1,4-diazepane and 1,4-benzodiazepine (B1214927) scaffolds are of significant interest in oncology, with numerous derivatives synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.govderpharmachemica.comresearchgate.net These compounds have been shown to exert their effects through mechanisms such as DNA binding and cleavage or the depletion of ATP levels in tumor cells. researchgate.net

Several research groups have reported potent anticancer activity in novel 1,4-diazepane derivatives:

A series of 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines was synthesized and evaluated against a panel of 60 cancer cell lines. researchgate.net Two compounds in particular displayed significant growth inhibitory, cytostatic, and cytotoxic activities at low micromolar concentrations. researchgate.net

The synthesis of cyclohepta[b]thieno[2,3-e] nih.govias.ac.indiazepine (B8756704) derivatives yielded compounds with potent antitumor activity against human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC50 values in the range of 4.4-13 μg/mL. derpharmachemica.com

Screening of a chemical library identified a 1,4-benzodiazepine-2,5-dione derivative as a hit compound with an average 50% growth inhibitory concentration (GI50) of 0.24 μM across 60 human tumor cell lines. acs.org Subsequent optimization of this structure led to a highly potent antitumor compound that induced cell cycle arrest and apoptosis. acs.org

Table 2: In Vitro Anticancer Activity of Selected 1,4-Diazepane and Benzodiazepine Derivatives

| Compound Class | Cell Line(s) | Activity Type | Potency |

|---|---|---|---|

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl nih.govnih.govoxazolo-[4,5-d]-pyrimidine | Various | Growth Inhibition (GI50) | 0.9-1.9 μM researchgate.net |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl nih.govnih.govoxazolo[4,5-d]pyrimidine | Various | Cytostatic (TGI) | 2.1-3.6 μM researchgate.net |

| 7-(1,4-diazepan)-substituted nih.govnih.govoxazolo[4,5-d]pyrimidines | Various | Cytotoxic (LC50) | 5.9-7.4 μM researchgate.net |

| Cyclohepta[b]thieno[2,3-e] nih.govias.ac.indiazepine derivatives | HepG-2, MCF-7, HCT-116 | Cytotoxic (IC50) | 4.4-13 μg/mL derpharmachemica.com |

| 1,4-Benzodiazepine-2,5-dione (Hit Compound 11a) | 60-cell line panel | Growth Inhibition (GI50) | 0.24 μM (average) acs.org |

Neuroprotective Potential

Following a comprehensive review of scientific literature and research databases, no specific studies investigating the neuroprotective potential of 1-(3,4-Dichlorobenzyl)-1,4-diazepane were identified. Consequently, there are no detailed research findings, mechanisms of action, or data from in vitro or in vivo models to report for this specific compound in the context of neuroprotection.

The table below is provided as a structural placeholder in accordance with the requested format, but it remains unpopulated due to the absence of available data.

Table 1: Summary of Neuroprotective Studies on this compound

| Research Model | Key Findings |

|---|---|

| No available data | No available data |

Further research is required to determine if this compound possesses any neuroprotective properties.

Elucidation of Molecular Mechanisms of Action for 1,4 Diazepane Derivatives

Biochemical Pathway Modulation

Derivatives of the 1,4-diazepane class have been shown to modulate signaling pathways primarily through interactions with specific receptor systems rather than direct enzymatic inhibition or broad pathway interference. The downstream effects are therefore a consequence of receptor activation or blockade.

For instance, 1,4-diazepane derivatives that act as agonists for the Cannabinoid Receptor 2 (CB2) can modulate immune cell signaling. nih.govnih.gov CB2 receptor activation is known to be involved in pathways that regulate cytokine release and immune cell migration. The binding of a 1,4-diazepane agonist to the CB2 receptor, a G-protein coupled receptor (GPCR), would initiate a cascade of intracellular events, typically involving the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can, in turn, affect the activity of protein kinase A (PKA) and influence gene transcription related to inflammatory processes.

Similarly, 1,4-diazepane derivatives targeting sigma receptors (σR) can influence intracellular calcium signaling. nih.govnih.gov The σ1 receptor, in particular, is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, where it modulates the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. nih.gov By binding to the σ1 receptor, these compounds can allosterically modulate IP3 receptor-mediated Ca2+ release from the endoplasmic reticulum, thereby impacting a multitude of calcium-dependent cellular processes, including neuronal excitability and cell survival pathways. nih.govnih.gov

Receptor-Ligand Interaction Dynamics and Allosteric Modulation

The interaction of 1,4-diazepane derivatives with their target receptors is a key determinant of their pharmacological profile. Studies have identified several receptor families that are targeted by this class of compounds.

Cannabinoid Receptor 2 (CB2): A high-throughput screening campaign identified aryl 1,4-diazepane compounds as potent and selective agonists for the CB2 receptor, with high selectivity over the Cannabinoid Receptor 1 (CB1). nih.govnih.gov The potency of these compounds indicates a strong binding affinity and efficient activation of the receptor. The selectivity for CB2 is a significant feature, as it suggests a potential for therapeutic effects without the psychotropic effects associated with CB1 activation.

Sigma Receptors (σR): A series of novel 1,4-diazepane-containing derivatives have been developed as sigma receptor ligands. nih.gov Some of these compounds, particularly those with benzofuran (B130515) and quinoline (B57606) substitutions, have demonstrated high affinity for the σ1 receptor subtype. nih.gov Molecular dynamics simulations of a benzofurane derivative suggest a strong and stable interaction within the active site of the receptor. nih.gov

Orexin (B13118510) Receptors: Certain 1,4-diazepane derivatives have been designed as selective ligands for the orexin 1 receptor (OX1R), with some compounds exhibiting nanomolar affinity. acs.org The selectivity for OX1R over OX2R is an important characteristic for potential therapeutic applications targeting the orexin system.

While direct evidence of allosteric modulation by 1-(3,4-Dichlorobenzyl)-1,4-diazepane is not available, the broader class of diazepine-containing molecules, such as benzodiazepines, are classic examples of allosteric modulators. It is plausible that some 1,4-diazepane derivatives could also exert their effects through allosteric mechanisms on their respective targets.

Cellular Processes Affected by Diazepane Compounds

The interaction of 1,4-diazepane derivatives with their molecular targets translates into the modulation of various cellular processes.

Neuroprotection and Neurodegeneration: Through their interaction with sigma-1 receptors, 1,4-diazepane derivatives may have neuroprotective effects. The σ1R is involved in maintaining cellular homeostasis and has been implicated in neurodegenerative diseases. nih.gov Furthermore, a library of 1,4-diazepane derivatives has been synthesized and evaluated for their ability to inhibit the aggregation of amyloid-beta (Aβ), a key pathological event in Alzheimer's disease. uwaterloo.ca Some of these derivatives showed significant neuroprotective potential and were able to rescue neuronal cells from Aβ-induced cytotoxicity. uwaterloo.ca

Immune Modulation: As potent CB2 receptor agonists, 1,4-diazepane derivatives can influence immune cell function. The CB2 receptor is primarily expressed on immune cells, and its activation is generally associated with anti-inflammatory and immunomodulatory effects.

Cytotoxicity: The cytotoxic activities of some diazepane-containing derivatives have been evaluated against cancer cell lines. In one study, the tested compounds did not induce significant toxicity, and some even appeared to be protective for the cells. nih.gov

Structure-Based Insights into Target Engagement

The structural features of 1,4-diazepane derivatives are crucial for their binding affinity and selectivity to their biological targets.

For Sigma Receptors: Computational docking and molecular dynamics simulations have provided insights into the binding of 1,4-diazepane derivatives to the σ1 receptor. These studies suggest that a bulky diazepane spacer can improve the affinity for both σ1 and σ2 receptors compared to a piperidine (B6355638) ring. nih.gov The nature of the substituent on the diazepane ring is also critical, with bicyclic derivatives like benzofurane and quinoline showing higher affinity than monocyclic analogues. nih.gov

For Cannabinoid Receptors: Structure-activity relationship (SAR) studies on aryl 1,4-diazepane compounds as CB2 agonists have been conducted to optimize their drug-like properties. nih.gov These studies focus on modifying the structure to improve parameters such as solubility and permeability while maintaining high potency at the CB2 receptor.

For GABA-A Receptors: While not the primary focus for many 1,4-diazepane derivatives, the related 1,4-benzodiazepines have been extensively studied through computational modeling to understand their docking at the α1/γ2 GABA-A receptor modulator site. nih.gov These models suggest a specific orientation of the diazepine (B8756704) ring and its substituents within the binding pocket is necessary for activity.

The 3,4-dichlorobenzyl group in this compound would be expected to play a significant role in target engagement through hydrophobic and potentially halogen-bonding interactions within the receptor's binding site. However, without specific structural data, its precise orientation and contribution to binding affinity remain speculative.

Comparison with Known Pharmacological Modulators (e.g., Diazepam on GABA-A receptors)

A comparison with well-characterized drugs like Diazepam, a 1,4-benzodiazepine (B1214927), can provide a useful framework for understanding the potential mechanisms of 1,4-diazepane derivatives.

Mechanism of Action: Diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the effect of the neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability. This mechanism is responsible for Diazepam's anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

In contrast, the 1,4-diazepane derivatives discussed above have been shown to act as direct agonists at their respective receptors (e.g., CB2, σ1, OX1R), rather than as allosteric modulators of another ligand's effect. nih.govnih.govacs.org

Receptor Specificity: Diazepam's primary target is the GABA-A receptor. While it shows some selectivity for different GABA-A receptor subtypes, its effects are broadly distributed throughout the central nervous system. 1,4-diazepane derivatives, on the other hand, have been developed with high selectivity for other receptor systems, such as the CB2, sigma, and orexin receptors, suggesting different therapeutic applications and side-effect profiles. nih.govnih.govacs.org

The following table summarizes the key differences in the molecular mechanisms of action between Diazepam and the studied 1,4-diazepane derivatives.

| Feature | Diazepam | 1,4-Diazepane Derivatives (General Profile) |

|---|---|---|

| Primary Target(s) | GABA-A Receptor | Cannabinoid Receptor 2 (CB2), Sigma Receptors (σ1, σ2), Orexin 1 Receptor (OX1R) |

| Mechanism | Positive Allosteric Modulator | Receptor Agonist |

| Effect on Ion Channels | Enhances GABA-gated Cl- channel opening | Indirectly modulates ion channels via GPCR or chaperone protein signaling (e.g., Ca2+ signaling) |

| Key Cellular Outcome | Neuronal Inhibition | Immune modulation, neuroprotection, regulation of wakefulness (depending on the target) |

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzyl 1,4 Diazepane and Analogs

Impact of the 3,4-Dichlorobenzyl Substituent on Biological Activity

The 3,4-dichlorobenzyl group attached to the N-1 position of the diazepane ring is a critical determinant of the biological activity for this class of compounds. The nature and position of substituents on this benzyl (B1604629) ring profoundly influence the molecule's affinity for its targets.

Research into related heterocyclic structures has consistently shown that the presence of electron-withdrawing groups, such as halogens, on an aromatic ring can enhance biological activity. nih.gov The two chlorine atoms at the 3- and 4-positions of the benzyl ring in 1-(3,4-Dichlorobenzyl)-1,4-diazepane serve to withdraw electron density from the aromatic system. This modification alters the electronic and lipophilic character of the moiety, which can lead to more favorable interactions within the binding pocket of a target receptor, such as enhanced π-π stacking or hydrophobic interactions.

Studies on analogous systems have demonstrated that a substituted benzyl moiety at the N-1 position is often a key feature for achieving high affinity. researchgate.net The specific 3,4-dichloro substitution pattern is often found to be optimal compared to other substitution patterns (e.g., 2,4-dichloro or 4-chloro) or other types of substituents (e.g., methyl or methoxy (B1213986) groups), suggesting a precise fit and electronic requirement within the receptor's binding site. Altering this specific substitution pattern typically leads to a significant decrease in potency, highlighting its importance.

| Compound | R1 (Position 3) | R2 (Position 4) | Relative Affinity |

|---|---|---|---|

| Analog A | -Cl | -Cl | High |

| Analog B | -H | -Cl | Moderate |

| Analog C | -H | -H | Low |

| Analog D | -OCH3 | -OCH3 | Low |

Influence of Diazepane Ring Substitutions on Target Affinity and Selectivity

Modifications to the seven-membered 1,4-diazepane ring itself are crucial for fine-tuning both the affinity and selectivity of these compounds for their biological targets. The diazepane core acts as a scaffold, and substitutions on its nitrogen or carbon atoms can alter the molecule's conformation, basicity, and steric profile.

Substitutions at the N-4 position, in particular, have been explored extensively. Introducing small alkyl groups, aryl groups, or more complex side chains at this position can dramatically impact how the ligand interacts with its target. For instance, in a series of σR ligands containing a diazepane core, a cyclohexylmethyl or a butyl group were identified as preferred substituents at the N-4 position for maximizing affinity. researchgate.net

Furthermore, adding substituents to the carbon atoms of the diazepane ring (e.g., at the C-2, C-3, C-5, C-6, or C-7 positions) can introduce chirality and conformational constraints. These changes can orient the key binding motifs (like the dichlorobenzyl group) more precisely within the receptor's active site, thereby increasing affinity and, importantly, selectivity for a specific receptor subtype over others. For example, the introduction of a methyl group at the C-2 position has been shown to result in high σ1 affinity. researchgate.net The ability to modulate selectivity is a key goal in drug design, as it can reduce off-target effects.

| Compound | N-4 Substitution | C-Ring Substitution | Target Affinity | Selectivity Profile |

|---|---|---|---|---|

| Analog E | -H | None | Moderate | Low |

| Analog F | -CH3 | None | Moderate-High | Moderate |

| Analog G | -Butyl | None | High | Moderate |

| Analog H | -H | 2-Methyl | High | High |

Role of Substituent Electronic and Steric Parameters

The biological activity of this compound analogs is governed by a complex interplay of electronic and steric parameters of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies on related diazepine-containing molecules have helped to mathematically correlate these physicochemical properties with their observed biological effects. nih.govresearchgate.net

Electronic Parameters: These properties, often described by Hammett constants (σ), relate to a substituent's ability to donate or withdraw electron density. The electron-withdrawing nature of the chlorine atoms on the benzyl ring (a positive σ value) is a key electronic feature. This influences the pKa of the diazepane nitrogens and the electrostatic potential of the molecule, which are critical for forming ionic bonds or hydrogen bonds with amino acid residues in the target protein. researchgate.net

Steric Parameters: These parameters relate to the size and shape of the substituents, described by values such as molar refractivity (MR) or Taft steric parameters (Es). The bulk of the 3,4-dichlorobenzyl group, as well as any substituents on the diazepane ring, must be of an optimal size to fit within the confines of the receptor's binding pocket. A group that is too large may cause steric hindrance, preventing proper binding, while a group that is too small may not be able to make essential van der Waals contacts. rasayanjournal.co.in

QSAR models often identify a combination of lipophilicity (logP), electronic descriptors, and steric factors as being crucial for activity. nih.gov For example, a model might show that high activity is correlated with high lipophilicity, the presence of an electron-withdrawing group on the aryl ring, and a sterically compact substituent on the diazepane core.

Conformational Analysis and its Relationship to Bioactivity

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis, using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for understanding the three-dimensional structure of these molecules and how it relates to their biological activity. nih.gov

It is widely accepted that a molecule must adopt a specific "bioactive conformation" to bind effectively to its biological target. Studies on N,N-disubstituted-1,4-diazepane analogs have revealed that they can exist in unexpected low-energy states, such as a twist-boat conformation stabilized by an intramolecular π-stacking interaction between the aromatic ring and another part of the molecule. nih.gov It is often hypothesized that this low-energy conformation mimics the geometry required for receptor binding.

Understanding the preferred conformation allows for the design of conformationally restricted analogs. By locking the molecule into the presumed bioactive shape, it is possible to increase binding affinity and reduce the entropic penalty of binding, leading to more potent compounds.

Strategic Design of Derivatives for Enhanced Activity and Specificity

The insights gained from SAR, QSAR, and conformational studies provide a rational basis for the strategic design of new derivatives with improved properties. The goal is to enhance biological activity, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties.

Strategies for designing enhanced derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the diazepane core or the dichlorobenzyl group with other chemical moieties that retain the key electronic and steric features but may offer improved properties.

Conformational Constraint: Introducing cyclic structures or bulky groups to restrict the molecule's flexibility and lock it into the bioactive conformation identified through conformational analysis. nih.gov

Fine-Tuning Substituents: Based on QSAR models, systematically varying substituents on the benzyl and diazepane rings to optimize lipophilicity, electronic properties, and steric bulk for maximum potency and selectivity. nih.gov For example, if initial studies show that electron-withdrawing groups are beneficial, new analogs might be synthesized with trifluoromethyl (-CF3) or cyano (-CN) groups to further probe this effect. rsc.orgnih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational docking studies can be used to predict how newly designed analogs will bind, allowing for the rational addition of functional groups to exploit specific interactions (e.g., hydrogen bonds, salt bridges) within the binding site. nih.gov

This iterative process of design, synthesis, and biological evaluation is fundamental to medicinal chemistry and has been applied to the 1,4-diazepane scaffold to develop compounds with highly specific and potent biological effects. openpharmaceuticalsciencesjournal.com

Computational Chemistry and Molecular Modeling in Diazepane Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,4-diazepane research, docking simulations are crucial for understanding how these ligands interact with their biological targets, such as the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov

Research on a series of novel 1,4-diazepane-based sigma receptor ligands has utilized molecular docking to elucidate their binding modes. nih.gov For instance, docking studies have shown that the diazepane scaffold can effectively position key pharmacophoric elements within the receptor's binding pocket. In one such study, the optimal pose for a potent benzofurane-diazepane derivative (compound 2c) within the σ1 receptor active site was identified. The simulation revealed that the bicyclic benzofuran (B130515) moiety slides deep into the binding pocket, allowing the benzene (B151609) ring to engage in favorable interactions with key amino acid residues like Trp164 and Phe133. This deep binding is further stabilized by interactions with Tyr206 at the bottom of the pocket and a hydrogen bond with Thr181. nih.gov

These simulations often highlight the importance of specific intermolecular forces in ligand recognition and binding. The primary interactions governing the binding of these diazepane derivatives are often van der Waals forces, with polar solvation energy also playing a significant role. nih.gov The dichlorobenzyl group of a compound like 1-(3,4-Dichlorobenzyl)-1,4-diazepane would be expected to participate in hydrophobic and halogen-bond interactions within a receptor active site.

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Trp164 | van der Waals | Contributes to the hydrophobic stabilization of the ligand. |

| Phe133 | van der Waals | Forms part of the hydrophobic pocket accommodating the ligand. |

| Tyr206 | van der Waals | Located at the bottom of the binding pocket, providing a steric anchor. |

| Thr181 | Hydrogen Bond | Provides a key polar interaction, enhancing binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For 1,4-diazepane derivatives, QSAR models can help identify the key physicochemical and structural features that govern their potency and selectivity for a particular target.

While a specific QSAR model for this compound has not been detailed, studies on related structures provide valuable insights. For example, a QSAR analysis was performed on a series of 1-benzylpiperidine (B1218667) derivatives, which share the benzyl-amine core with the compound of interest. This study revealed that molecular shape, represented by the largest principal moment of inertia, and the energy of the Highest Occupied Molecular Orbital (HOMO) of the substituted aromatic ring were significant factors influencing inhibitory potency. nih.gov Such findings suggest that for benzyl-substituted diazepanes, the steric bulk and electronic properties of the substituted benzyl (B1604629) ring are critical for receptor binding, with excessive bulk, particularly at the para position, potentially diminishing activity through steric hindrance. nih.gov

Another relevant study developed a linear QSAR model for a series of 4-N-aryl- nih.govniscpr.res.indiazepane ureas acting as antagonists of the CXCR3 receptor. This model identified several key molecular descriptors that significantly affect the inhibitory activity, including ClogP (a measure of lipophilicity) and various topological indices (ChiInf8, ChiInf0). The importance of these descriptors provides a guideline for designing novel and potent antagonists based on the 1,4-diazepane scaffold.

| Descriptor | Description | Implication for Activity |

|---|---|---|

| ClogP | Logarithm of the octanol/water partition coefficient | Indicates the importance of lipophilicity for receptor binding or membrane permeability. |

| ChiInf8 / ChiInf0 | Topological indices describing molecular branching and complexity | Relates the overall molecular structure and connectivity to biological activity. |

| AtomCompTotal | Total atom composition | Reflects the influence of the overall size and elemental makeup of the molecule. |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of ligand-target interactions over time, offering deeper insights than the static pictures provided by molecular docking. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies.

In the investigation of 1,4-diazepane-based sigma ligands, a 250-nanosecond MD simulation was performed on a docked complex of a potent benzofurane derivative (compound 2c) with the σ1 receptor. nih.gov The simulation was used to confirm the stability of the docking result and to understand the dynamic behavior of the ligand within the active site. The analysis of the simulation trajectory showed a constant binding score over time, indicating a stable binding mode. nih.gov

The root-mean-square deviation (RMSD) of the ligand, when measured relative to the protein backbone, remained low (below 0.4 nm), suggesting that the compound maintained a stable conformation within the binding pocket throughout the simulation. In contrast, a less active analog showed a much larger RMSD (> 1.0 nm), indicating significant conformational changes and a less stable binding interaction. nih.gov Furthermore, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis of the MD trajectory confirmed that van der Waals interactions were the primary driving force for the binding of these compounds. nih.gov

De Novo Drug Design Approaches Utilizing Computational Algorithms

De novo drug design involves the use of computational algorithms to generate novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target. These methods can build molecules atom-by-atom or by combining pre-defined molecular fragments within the constraints of a receptor's binding site.

While specific examples of de novo design being applied to generate this compound are not documented, the 1,4-diazepane ring represents a versatile and "privileged" scaffold that is well-suited for such approaches. ibmmpeptide.com Its seven-membered ring offers conformational flexibility, and the two nitrogen atoms provide multiple points for chemical modification, allowing for the strategic placement of functional groups to optimize interactions with a target.

A typical de novo design workflow for generating novel diazepane-based ligands might involve:

Scaffold Hopping: Replacing a known core (e.g., a piperidine (B6355638) ring) with the 1,4-diazepane scaffold to explore new chemical space while retaining key binding interactions.

Fragment-Based Growth: Starting with the 1,4-diazepane core placed in a target's active site, algorithms would "grow" the molecule by adding small chemical fragments that form favorable interactions with the surrounding amino acid residues.

Linker Design: Connecting known pharmacophoric fragments with a 1,4-diazepane linker, optimizing the geometry and length to achieve the ideal orientation for binding.

These computational strategies can lead to the discovery of entirely new chemotypes with improved potency, selectivity, and pharmacokinetic properties, moving beyond simple modifications of existing compounds. arxiv.org

Theoretical Characterization of Molecular Reactivity and Stability

Theoretical methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to characterize the intrinsic electronic properties of molecules, which in turn dictate their reactivity and stability. For a compound like this compound, DFT calculations can provide valuable information on its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on related dichlorobenzyl-containing compounds have used DFT to analyze their structural and electronic properties. researchgate.net Such analyses can reveal the most electronegative and electropositive sites within the molecule, which are indicative of where electrophilic and nucleophilic attacks are most likely to occur. For instance, a Molecular Electrostatic Potential (MEP) map can visually identify nucleophilic regions (e.g., around nitrogen or oxygen atoms) and electrophilic regions (e.g., around aromatic hydrogens). researchgate.net

Furthermore, the energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. journalcsij.com DFT calculations on substituted benzylamines have been used to explore detailed reaction mechanisms, such as C-H activation, helping to rationalize experimental observations and predict the outcomes of chemical transformations. nih.gov These theoretical insights are fundamental for understanding the metabolic fate of a drug molecule and for designing more stable and effective therapeutic agents.

Advanced Analytical Techniques for Research Characterization of 1 3,4 Dichlorobenzyl 1,4 Diazepane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-(3,4-Dichlorobenzyl)-1,4-diazepane, providing precise information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be expected to reveal the number of unique proton environments in the this compound molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons of the dichlorobenzyl group appearing downfield (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms. The benzylic protons (Ar-CH₂-N) would likely resonate in the range of δ 3.5-4.0 ppm. The protons on the diazepane ring would exhibit complex splitting patterns in the upfield region (typically δ 2.5-3.5 ppm), reflecting their diastereotopic nature and coupling with adjacent protons. Integration of the signals would confirm the number of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the dichlorobenzyl group would appear in the δ 125-140 ppm region, with the carbons bearing chlorine atoms showing characteristic shifts. The benzylic carbon would be expected around δ 60-70 ppm, while the carbons of the diazepane ring would resonate in the upfield region, typically between δ 40-60 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the diazepane ring and the benzyl (B1604629) fragment. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Aromatic C-CH₂ | - | 135 - 145 |

| Benzyl CH₂ | 3.5 - 4.0 | 60 - 70 |

| Diazepane CH₂ (adjacent to N-benzyl) | 2.8 - 3.5 | 50 - 60 |

| Diazepane CH₂ (other) | 2.5 - 3.2 | 40 - 55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the diazepane and benzyl methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines would likely be found in the 1100-1300 cm⁻¹ range. The presence of the dichlorinated benzene (B151609) ring would give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-Cl stretching vibrations typically below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Tertiary Amine) | 1100 - 1300 |

| C-Cl Stretch | < 800 |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from any impurities, by-products, or starting materials, thereby allowing for its purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of components with varying polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic chromophore of the molecule absorbs strongly (e.g., around 254 nm).

When coupled with tandem mass spectrometry (LC-MS/MS), this technique becomes even more powerful, providing not only retention time data but also mass-to-charge (m/z) ratios of the parent ion and its fragments, offering high selectivity and sensitivity for both identification and quantification.

Table 3: Typical HPLC and LC-MS/MS Parameters for Analysis of Diazepine (B8756704) Derivatives

| Parameter | Typical Condition |

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound is relatively high, its analysis by GC-MS might require high temperatures, which could potentially lead to on-column degradation. However, for purity assessment, especially for detecting more volatile impurities, GC-MS can be very effective. The compound would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and the eluting components would be ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is a unique fingerprint of the molecule.

Emerging Research Frontiers and Future Directions for 1 3,4 Dichlorobenzyl 1,4 Diazepane

Development of Novel Therapeutic Agents Based on the 1,4-Diazepane Scaffold

The 1,4-diazepane moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to its incorporation into various therapeutic agents with diverse pharmacological activities.

Researchers have successfully synthesized novel 1,4-diazepane derivatives with potent biological activities. For instance, a series of 1,4-diazepane derivatives have been developed as factor Xa inhibitors, demonstrating significant anticoagulant and antithrombotic activity. One particular compound from this series, YM-96765, exhibited a potent fXa inhibitory activity with an IC50 of 6.8 nM.

Furthermore, new classes of potent farnesyltransferase inhibitors have been synthesized based on the 1,4-diazepane scaffold. These compounds have shown promise in blocking the growth of hormone-resistant prostate cancer cell lines. The antiproliferative properties of novel 1,4-benzodiazepine (B1214927) derivatives, a related class of compounds, have also been evaluated, with some showing micromolar activity against tumor cells.

The versatility of the 1,4-diazepane scaffold is further highlighted by its use in developing potent and selective cannabinoid receptor 2 (CB2) agonists. While initial compounds in this class suffered from poor drug-like properties, structure-activity relationship studies have led to the identification of derivatives with improved solubility and metabolic stability.

| Therapeutic Target | Example Compound Class | Potential Application | Key Findings |

|---|---|---|---|

| Factor Xa | 1,4-Diazepane-based fXa inhibitors | Anticoagulant, Antithrombotic | Compound YM-96765 showed potent fXa inhibition (IC50 = 6.8 nM). |

| Farnesyltransferase | 1,4-Diazepane-based inhibitors | Anti-cancer (prostate cancer) | Inhibited growth of hormone-resistant tumor prostatic cell lines. |

| Cannabinoid Receptor 2 (CB2) | Aryl 1,4-diazepane compounds | Various (e.g., anti-inflammatory, immunomodulatory) | Potent and selective CB2 agonists with improved drug-like properties. |

Exploration of Unconventional Pharmacological Targets for Diazepane Compounds

Beyond their established roles, researchers are exploring unconventional pharmacological targets for diazepane-based compounds. This involves investigating their effects on a wider array of biological pathways and proteins.

One area of exploration is the development of 1,4-diazepane derivatives as microtubule-destabilizing agents for hormone-resistant prostate cancer. Certain farnesyltransferase inhibitors with a 1,4-diazepane scaffold were found to cause a disorganization of tubulin in cancer cells, indicating a potential dual mechanism of action.

The adaptability of the 1,4-diazepane scaffold allows for its use in creating compounds that can interact with various biological systems. For example, aryl 1,4-diazepane compounds have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.

Advancements in Synthetic Strategies for Functionalized Derivatives

The synthesis of functionalized 1,4-diazepane derivatives is a key area of research, as it allows for the creation of diverse compound libraries for screening and optimization. Various synthetic methodologies have been developed to efficiently construct and modify the 1,4-diazepane ring system.

Efficient procedures for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives have been developed using heteropolyacids as catalysts. These methods offer high yields and short reaction times for a range of substituted derivatives. Other strategies involve the use of a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction to produce functionalized 1,4-benzodiazepine derivatives under mild conditions.

The synthesis of pyrrolobenzodiazepines, a class of tricyclic compounds containing the diazepine (B8756704) ring, has also been a subject of extensive research. These compounds have shown a wide range of biological activities, and advancements in their synthesis have enabled the development of complex derivatives.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Diazepanes

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery process to accelerate the identification and optimization of new therapeutic agents. These technologies can be applied to the discovery of diazepane-based drugs in several ways.

AI algorithms can be used to predict the biological activity and potential off-target effects of novel diazepane derivatives. For instance, an AI platform called Sapian was used to predict the protein interactions of Diazepam, identifying 442 likely protein targets and shedding light on its complex mechanisms of action. This approach can help in understanding the polypharmacology of diazepane compounds and in designing molecules with improved safety profiles.

Machine learning models can also be employed to analyze large datasets of chemical structures and biological activities to identify key structural features responsible for desired pharmacological effects. This can guide the design of new 1,4-diazepane derivatives with enhanced potency and selectivity. Furthermore, generative AI models can be used for the de novo design of novel diazepane-based molecules with optimized properties.

Design of Bifunctional Chelating Agents Based on the 1,4-Diazepane Scaffold for Molecular Imaging Research

The 1,4-diazepane scaffold is also being explored for applications in molecular imaging. Bifunctional chelating agents (BFCAs) are molecules that can bind to a biomolecule and a metal radionuclide, and they are essential components of radiopharmaceuticals used in diagnostic imaging and therapy.

The diazepine framework is being investigated for the development of BFCAs for various radionuclides. For example, AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid), a diazepine-based chelator, has been used to synthesize monomeric and dimeric bifunctional chelates for the preparation of high-relaxivity dendrimeric MRI contrast agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3,4-dichlorobenzyl)-1,4-diazepane?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and 1,4-diazepane. Key steps include:

-

Catalyst/Solvent : Use polar aprotic solvents like DMF or acetonitrile with a base (e.g., KCO) to deprotonate the diazepane nitrogen and facilitate alkylation .

-

Purification : Crude products are typically purified via column chromatography (e.g., alumina or silica gel) with eluents such as chloroform/methanol (95:5) to isolate the target compound .

-

Yield Optimization : Elevated temperatures (60–80°C) and extended reaction times (12–24 hrs) improve yield, though microwave-assisted synthesis may reduce time .

Reaction Parameter Typical Conditions Solvent DMF, acetonitrile Base KCO, NaH Temperature 60–80°C Purification Alumina column, CHCl/MeOH

Q. How is this compound structurally characterized in academic research?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm regioselective benzylation and absence of byproducts. Key signals include aromatic protons (δ 7.2–7.5 ppm) and diazepane methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular ion peaks (e.g., [M+H] for CHClN) .

- Elemental Analysis : Confirms purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How does the 3,4-dichlorobenzyl substituent influence structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

-

SAR Design : Replace the dichlorobenzyl group with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) substituents to modulate receptor binding affinity. For example, 1-(3,5-dichlorophenyl)-1,4-diazepane analogs showed enhanced selectivity for dopamine D3 receptors compared to unsubstituted derivatives .

-

Evaluation : Use radioligand binding assays (e.g., [H]spiperone for dopamine receptors) and functional assays (e.g., cAMP inhibition) to quantify potency and selectivity .

Substituent Biological Activity Reference 3,4-Dichlorobenzyl High D3 receptor affinity (IC ~50 nM) 2-Cyanophenyl Moderate activity (IC ~200 nM)

Q. What strategies are employed to assess metabolic stability and in vitro pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Microsomal Stability : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Low clearance (<15 mL/min/kg) indicates favorable metabolic stability .

- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to identify drug-drug interaction risks .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction (e.g., >90% binding correlates with reduced efficacy) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in D3 receptor affinity may arise from differences in CHO vs. HEK293 cell models .

- Orthogonal Assays : Validate key findings using multiple techniques (e.g., functional GTPγS binding alongside radioligand assays) .

- Molecular Modeling : Perform docking studies with receptor crystal structures (e.g., PDB ID: 3PBL) to rationalize SAR trends and identify critical binding interactions .

Q. What in vivo toxicity profiling approaches are applicable to this compound?

- Methodological Answer :

- Acute Toxicity : OECD Guideline 423 for determining LD in rodents via single-dose administration .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to assess DNA damage potential .

- Cardiotoxicity : Use hERG channel inhibition assays (patch-clamp or FLIPR) to evaluate arrhythmia risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.